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Compound of Interest

Compound Name: Indinavir-d6

Cat. No.: B1140607 Get Quote

This guide provides a comprehensive overview of Indinavir-d6, a deuterated analog of the

HIV-1 protease inhibitor Indinavir. It is intended for researchers, scientists, and professionals in

drug development, offering detailed information on its chemical properties, mechanism of

action, resistance pathways, and its application in experimental protocols.

Chemical Structure and Physicochemical Properties
Indinavir-d6 is a stable, isotopically labeled version of Indinavir, where six hydrogen atoms

have been replaced with deuterium. This labeling makes it an ideal internal standard for mass

spectrometry-based quantification of Indinavir in biological matrices, as it is chemically identical

to the parent drug but distinguishable by its mass.[1]

Table 1: Physicochemical Properties of Indinavir-d6
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Property Value References

CAS Number 185897-02-3 [1][2][3][4]

Molecular Formula C₃₆H₄₁D₆N₅O₄ [1][2][3]

Molecular Weight 619.83 g/mol [2][4]

Synonyms L-735,524-d6, MK-639-d6 [3][5]

Appearance Solid [3][5]

Purity
>99% deuterated forms (d1-

d6)
[3][5]

Solubility
Soluble in Acetonitrile, DMSO,

Methanol
[3][5]

Chemical Name

2,3,5-Trideoxy-N-[(1S,2R)-2,3-

dihydro-2-hydroxy-1H-inden-1-

yl]-5-[(2S)-2[[(1,1-

dimethylethyl)amino]carbonyl]-

4-(3-pyridinylmethyl-d6)-1-

piperazinyl]-2-(phenylmethyl)-

D-erythro-pentonamide

[2]

Table 2: Properties of Parent Compound (Indinavir)

Property Value References

Molecular Formula C₃₆H₄₇N₅O₄ [6][7]

Molecular Weight 613.8 g/mol [6]

Appearance White crystalline powder [8]

Melting Point 150–153 °C [8]

Water Solubility Very soluble [8]

Inhibition Constant (Ki) 0.358 nM (HIV-1 Protease) [3][5]

Cell-based Activity (IC₉₅) 12-100 nM [3][5]
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Mechanism of Action
Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1)

protease.[9] This viral enzyme is essential for the life cycle of HIV, as it cleaves newly

synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into mature,

functional proteins required for assembling new, infectious virions.[6][10][11] Indinavir is

designed to mimic the peptide linkage that the protease normally cleaves. It binds tightly to the

active site of the enzyme, blocking its function.[10] This inhibition results in the production of

immature, non-infectious viral particles, thereby halting the replication of the virus.[6][10]
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Mechanism of Action of Indinavir

Viral Resistance Pathways
The development of viral resistance to Indinavir is a significant clinical challenge. Resistance

evolves through the accumulation of multiple mutations in the gene encoding the HIV-1

protease.[9] These mutations alter the structure of the enzyme's active site, reducing the

binding affinity of Indinavir while still allowing the protease to process viral polyproteins, albeit

sometimes with reduced efficiency.
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No single mutation confers high-level resistance; instead, it is a cumulative process.[9] Key

primary mutations frequently observed in resistant isolates occur at amino acid positions M46

(methionine to isoleucine or leucine) and V82 (valine to alanine, phenylalanine, or T).[9] The

presence of mutations at one or both of these sites is a strong predictor of resistance.[9]

Additional mutations at various other positions, including 10, 20, 24, 54, 63, 71, 84, and 90, can

further contribute to the level of resistance.[12] Resistance can also be associated with

mutations in the Gag polyprotein at the protease cleavage sites, which may compensate for a

less efficient mutant protease.[13]
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Evolution of HIV-1 Resistance to Indinavir

Experimental Protocols and Applications
The primary application of Indinavir-d6 is as an internal standard for the quantification of

Indinavir in biological samples, most commonly plasma, using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[1][3][5] Its use ensures accuracy and precision by correcting

for variations in sample preparation and instrument response.[1]
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This protocol outlines a typical workflow for determining Indinavir concentrations for

pharmacokinetic studies or therapeutic drug monitoring.

Sample Preparation:

A known amount of Indinavir-d6 (internal standard) solution is spiked into a human

plasma sample.

Plasma proteins are precipitated by adding a solvent such as acetonitrile.[14] This step

efficiently releases the drug and internal standard from plasma proteins.

Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples, using a

cartridge like the Oasis HLB.[15]

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

The resulting supernatant, containing Indinavir and Indinavir-d6, is collected for analysis.

Chromatographic Separation:

The supernatant is injected into a high-performance liquid chromatography (HPLC)

system.

Separation is typically achieved on a reversed-phase C18 column.[16]

A mobile phase gradient is used to separate Indinavir and Indinavir-d6 from other

endogenous plasma components.

Mass Spectrometric Detection:

The HPLC eluent is introduced into a tandem mass spectrometer.

The instrument is operated in positive ion, multiple reaction monitoring (MRM) mode.[14]

Specific precursor-to-product ion transitions are monitored for both the analyte and the

internal standard. A common transition for Indinavir is m/z 614 → 421.[14] For Indinavir-
d6, the transition would be approximately m/z 620 → 421, reflecting the mass increase

from deuterium labeling.
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Quantification:

A calibration curve is generated using standards of known Indinavir concentrations with a

fixed amount of Indinavir-d6.

The ratio of the peak area of Indinavir to the peak area of Indinavir-d6 is plotted against

the concentration of the standards.

The concentration of Indinavir in the unknown plasma sample is determined by

interpolating its peak area ratio onto the calibration curve.
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Workflow for Indinavir Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Indinavir-d6: Structure,
Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140607#indinavir-d6-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1140607#indinavir-d6-chemical-structure-and-properties
https://www.benchchem.com/product/b1140607#indinavir-d6-chemical-structure-and-properties
https://www.benchchem.com/product/b1140607#indinavir-d6-chemical-structure-and-properties
https://www.benchchem.com/product/b1140607#indinavir-d6-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1140607?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

